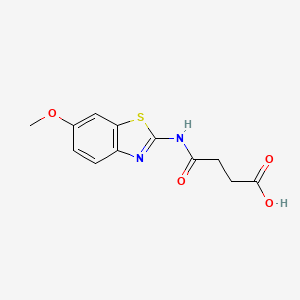

4-丁氧基-N-(4-(N-(5-甲基异恶唑-3-基)磺酰胺基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

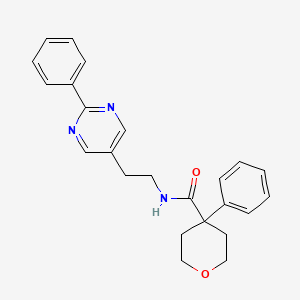

4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, also known as Compound 401, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit promising anti-cancer properties, making it a potential candidate for cancer therapy.

作用机制

The anti-cancer activity of 4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide 401 is believed to be mediated through the inhibition of the proteasome, a cellular protein complex that plays a critical role in the degradation of proteins. By inhibiting the proteasome, 4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide 401 can induce apoptosis (programmed cell death) in cancer cells, leading to their death.

Biochemical and physiological effects:

4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide 401 has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy. Furthermore, this compound has been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells, suggesting that it may have additional anti-cancer mechanisms of action.

实验室实验的优点和局限性

One of the main advantages of 4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide 401 is its potent anti-cancer activity, which has been demonstrated in both in vitro and in vivo studies. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may make it challenging to use in certain experimental settings.

未来方向

There are several potential future directions for research on 4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide 401. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide 401 and to identify potential biomarkers that may predict its efficacy in cancer patients. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, with the ultimate goal of developing it as a novel anti-cancer therapy.

合成方法

The synthesis of 4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide 401 involves the condensation of 4-(N-(5-methylisoxazol-3-yl)sulfamoyl)aniline with 4-butoxybenzoyl chloride in the presence of a base. The reaction proceeds through an acylation process, followed by a nucleophilic substitution reaction, resulting in the formation of 4-butoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide 401.

科学研究应用

多晶型研究

多晶型是指化合物以多种晶体形式存在的现象。了解多晶型对于药物开发至关重要,因为不同的多晶型可能表现出不同的物理化学性质、溶解度和生物利用度。研究人员已经研究了该化合物的多晶型行为,揭示了N1,N3-双(5-甲基异恶唑-3-基)丙二酰胺 (1) 的三种不同形式:两种多晶型和一种溶剂化物。对晶体相互作用和能量含量的深入分析使研究人员能够提出结晶机制。二甲基亚砜 (DMSO) 的存在影响了一种多晶型的形成,其中溶剂破坏了酰胺-酰胺相互作用。有趣的是,分子 1 中的中心碳允许灵活的适应,导致了三种形式 .

生物物理学研究

使用 X 射线晶体学、核磁共振波谱或表面等离子体共振等技术来表征其与生物分子(如蛋白质、核酸)的相互作用。了解这些相互作用可以指导药物设计或生物工程工作。

总之,4-丁氧基-N-(4-(N-(5-甲基异恶唑-3-基)磺酰胺基)苯基)苯甲酰胺在从药物开发到环境修复的各个领域都具有前景。研究人员正在继续探索其多方面的应用,进一步的研究将揭示其全部潜力 。如果您需要有关任何具体方面的更多详细信息,请随时提问!

属性

IUPAC Name |

4-butoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-3-4-13-28-18-9-5-16(6-10-18)21(25)22-17-7-11-19(12-8-17)30(26,27)24-20-14-15(2)29-23-20/h5-12,14H,3-4,13H2,1-2H3,(H,22,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFIHQWVBYXGCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2403482.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2403486.png)

![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2403488.png)

![Ethyl 7-ethoxy-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2403490.png)

![7-Fluoro-3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2403491.png)

![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2403498.png)

![4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol](/img/structure/B2403500.png)